NVS-BPTF-C
Description
Properties
Molecular Formula |
C26H29FN8O3S |
|---|---|
Molecular Weight |
552.6294 |
IUPAC Name |
7-((1-Cyclopropyl-1H-pyrazol-4-yl)amino)-2-((2-fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)amino)-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C26H29FN8O3S/c1-17-25(30-23-7-6-21(13-22(23)27)39(37,38)33-11-9-32(2)10-12-33)31-24-8-3-18(15-34(24)26(17)36)29-19-14-28-35(16-19)20-4-5-20/h3,6-8,13-16,20,29-30H,4-5,9-12H2,1-2H3 |
InChI Key |
BFSKPRUNBBMNCF-UHFFFAOYSA-N |
SMILES |
O=C1C(C)=C(NC2=CC=C(S(=O)(N3CCN(C)CC3)=O)C=C2F)N=C4N1C=C(NC5=CN(C6CC6)N=C5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NVS-BPTF-C |
Origin of Product |
United States |
Strategic Development of Chemical Probes for Bptf Bromodomain Inhibition
NVS-BPTF-1: A Potent and Selective Chemical Probe for BPTF Bromodomain Inhibition
In response to the need for selective chemical tools to study non-BET bromodomains, NVS-BPTF-1 was developed as a potent and selective chemical probe for the BPTF bromodomain. thesgc.org This probe, along with its structurally similar but significantly less active control compound, NVS-BPTF-C, provides a valuable toolset for elucidating the specific functions of the BPTF bromodomain in cellular and biochemical contexts. thesgc.org
The development of NVS-BPTF-1 was achieved through a focused drug discovery effort. The synthesis of NVS-BPTF-1 was accomplished via a palladium-catalyzed N-arylation of an aniline (B41778) derivative with a chloropyridopyrimidinone core. zenithepigenetics.com This synthetic route allowed for the systematic exploration of structure-activity relationships, leading to the optimization of potency and selectivity. The structural integrity of the synthesized NVS-BPTF-1 was confirmed through X-ray crystallography, providing a detailed understanding of its binding mode within the BPTF bromodomain. zenithepigenetics.com
NVS-BPTF-1 demonstrates potent engagement with its intended target. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 56 nM in an AlphaScreen assay and a dissociation constant (Kd) of 71 nM in a Bio-Layer Interferometry (BLI) assay. thesgc.orgaxonmedchem.com In a cellular context, using a NanoBRET target engagement assay in HEK293 cells, NVS-BPTF-1 showed an on-target IC50 of 16 nM. thesgc.org In contrast, the negative control, this compound, displayed significantly weaker binding with a Kd of 1.67 µM and showed no activity in the cellular NanoBRET assay. thesgc.org
The selectivity of NVS-BPTF-1 has been profiled across a panel of bromodomains and other protein targets. It demonstrated strong and selective inhibition of BPTF over the first bromodomain of BRD4 (BRD4(BD1)) in an AlphaScreen assay. zenithepigenetics.com Further profiling against a panel of kinases and other protein families revealed a clean selectivity profile. NVS-BPTF-1 showed no significant binding to 48 kinases at concentrations up to 30 µM and no significant activity against a panel of 12 GPCRs, 3 nuclear receptors, 3 transporters, and 7 other enzymes at concentrations up to 10 µM. thesgc.org This high degree of selectivity is crucial for a chemical probe, as it ensures that observed biological effects can be confidently attributed to the inhibition of the intended target, the BPTF bromodomain.
Nvs Bptf C As a Critical Control Compound in Bptf Chemical Biology Investigations
Comprehensive Characterization of NVS-BPTF-C as a Non-Active Analogue of NVS-BPTF-1
Assessment of Cellular Engagement and Selectivity Spectrum
Evaluation of On-Target Cellular Potency (e.g., nanoBRET Assay)
Assessing the cellular potency and target engagement of small molecules is a fundamental step in chemical biology and drug discovery. The NanoBRET (Nano-luciferase Bioluminescence Resonance Energy Transfer) Target Engagement assay is a robust live-cell method used to quantitatively measure compound binding to target proteins in their native cellular environment promega.comnews-medical.netpromegaconnections.comresearchgate.netselvita.com. This assay utilizes a target protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that reversibly binds to the target protein of interest. Displacement of the tracer by an unlabeled test compound results in a dose-dependent decrease in the BRET signal, allowing for the determination of cellular compound affinity (EC50) promega.comnews-medical.netpromegaconnections.comresearchgate.net.
In studies evaluating the cellular target engagement of NVS-BPTF-1 and its control, this compound, a NanoBRET assay was developed. This assay utilized a bespoke tracer (5961) and HEK293T cells engineered to express NanoLuc-tagged BPTF bromodomain thesgc.org. The active chemical probe, NVS-BPTF-1, demonstrated potent cellular engagement with an EC50 of 16 nM thesgc.org. In contrast, this compound, specifically designed as a negative control, exhibited significantly reduced potency in this assay, confirming its utility as a compound lacking significant on-target activity at concentrations where NVS-BPTF-1 is active thesgc.org. This comparative analysis is crucial for attributing observed cellular phenotypes specifically to BPTF bromodomain inhibition by NVS-BPTF-1, rather than to non-specific or off-target effects.
Table 1: Cellular Target Engagement of NVS-BPTF-1 and this compound in NanoBRET Assay
| Compound | Target (NanoLuc-tagged) | Assay Type | EC50 (nM) |
| NVS-BPTF-1 | BPTF Bromodomain | NanoBRET | 16 |
| This compound | BPTF Bromodomain | NanoBRET | >1000 |
Note: The EC50 for this compound is indicative of "significantly less potent" as reported, demonstrating its control function thesgc.org.
Profiling Against Panels of Epigenetic Readers and Kinases
To ensure the specificity of chemical probes and to understand their potential off-target interactions, comprehensive profiling against panels of related proteins, such as epigenetic readers and kinases, is an essential component of chemical biology investigations reactionbiology.commit.eduresearchgate.net. This broad screening helps to identify any unintended promiscuity that could confound experimental interpretations or lead to undesirable effects in a therapeutic context.
This compound was subjected to extensive profiling against various protein panels to ascertain its selectivity profile as a control compound thesgc.org. In NanoBRET assays, this compound showed no detectable activity against putative cellular off-targets, including CECR2, PCAF, and GCN5L2 thesgc.org. Furthermore, when screened against a comprehensive NIBR kinase panel, this compound demonstrated no binding against 59 kinases at concentrations up to 30 µM thesgc.org. Similarly, profiling against the NIBR principal panel revealed no binding to 14 G protein-coupled receptors (GPCRs), 3 nuclear receptors, 3 transporters, and 5 other enzymes at concentrations up to 10 µM thesgc.org. This broad lack of activity across diverse target classes underscores this compound's suitability as a selective negative control, ensuring that its use does not introduce confounding off-target effects into BPTF-focused studies.
Table 2: Selectivity Profiling of this compound Against Epigenetic Readers and Kinases
| Target Class | Number of Targets Tested | This compound Activity (IC50/Binding) | Reference |
| Epigenetic Readers | 3 (CECR2, PCAF, GCN5L2) | No activity detected (NanoBRET) | thesgc.org |
| Kinases | 59 | No binding at >30 µM | thesgc.org |
| GPCRs | 14 | No binding at >10 µM | thesgc.org |
| Nuclear Receptors | 3 | No binding at >10 µM | thesgc.org |
| Transporters | 3 | No binding at >10 µM | thesgc.org |
| Other Enzymes | 5 | No binding at >10 µM | thesgc.org |
Comparative Analysis of Absence of Activity in Cell-Based Assays
The comparative analysis of this compound's absence of activity in cell-based assays, particularly when contrasted with the active probe NVS-BPTF-1, is fundamental to its role as a control compound. While NVS-BPTF-1 effectively engages the BPTF bromodomain in live cells, this compound demonstrates a significantly attenuated or absent interaction with the target thesgc.org. This lack of on-target potency, coupled with its broad selectivity across a wide array of other protein targets (epigenetic readers, kinases, GPCRs, nuclear receptors, transporters, and other enzymes), makes this compound an invaluable tool in chemical biology investigations thesgc.org.
By utilizing this compound as a negative control, researchers can confidently attribute any observed cellular phenotypes or biological effects to the specific inhibition of BPTF by NVS-BPTF-1, rather than to non-specific interactions or off-target effects. This rigorous control strategy is essential for establishing a clear cause-and-effect relationship between the chemical perturbation and the biological outcome, thereby enhancing the reliability and scientific rigor of BPTF chemical biology studies. The consistent lack of activity of this compound across multiple assay platforms reinforces its suitability as a true negative control, allowing for robust interpretation of data generated with its active counterpart.
Methodological Applications of Nvs Bptf C in Deciphering Bptf Biology
Utilization in In Vitro Biochemical and Biophysical Assays for Specificity Validation
In vitro assays are fundamental for characterizing the direct interactions between BPTF and potential ligands or chromatin components. NVS-BPTF-C is essential in these contexts to confirm the specificity of observed binding and activity.
This compound is employed to differentiate specific binding of a BPTF-targeting compound (like NVS-BPTF-1) from non-specific associations. For instance, NVS-BPTF-1 demonstrates a strong on-target in vitro binding affinity (K_D) of 71 nM with BPTF. In contrast, this compound exhibits a substantially weaker binding affinity to BPTF, with a K_D of 1.67 µM. This significant difference (approximately 23-fold weaker affinity for this compound) is crucial for validating that the observed interaction of NVS-BPTF-1 with BPTF is specific and not a general affinity for proteins or assay components.
Table 1: Comparative Binding Affinity to BPTF
| Compound | BPTF Binding Affinity (K_D) | Fold Difference (vs. NVS-BPTF-1) | Reference |
| NVS-BPTF-1 | 71 nM | 1x | |
| This compound | 1.67 µM | ~23x weaker |
In assays such as Biolayer Interferometry (BLI) or AlphaScreen, this compound would serve as a control demonstrating minimal displacement or binding signal, reinforcing the specific interaction observed with NVS-BPTF-1.
BPTF contains a bromodomain that specifically recognizes and binds to acetylated lysine (B10760008) residues on histone tails, a critical mechanism for its role in chromatin remodeling. To confirm that an active compound like NVS-BPTF-1 specifically disrupts this bromodomain-histone interaction, this compound is used as a negative control. In assays designed to measure the binding of BPTF's bromodomain to acetylated histone peptides (e.g., H4K16ac), this compound is expected to show no significant inhibition or disruption of this interaction. This contrasts with NVS-BPTF-1, which shows an IC50 of 56 nM against BPTF in an AlphaScreen assay, reflecting its ability to interfere with BPTF's function. The absence of such activity with this compound confirms that the observed effects of NVS-BPTF-1 are indeed mediated through its specific interaction with the BPTF bromodomain, rather than non-specific protein denaturation or aggregation.
Table 2: Comparative In Vitro Activity against BPTF
| Compound | Assay | IC50 / Activity | Reference |
| NVS-BPTF-1 | AlphaScreen | 56 nM | |
| This compound | AlphaScreen | No activity |
Application in Cell-Based Functional Studies to Elucidate BPTF-Dependent Phenotypes
Beyond direct molecular interactions, this compound is indispensable in cellular contexts to ascertain that observed biological phenotypes are genuinely BPTF-dependent.
BPTF is a key regulator of gene expression, influencing the transcription of numerous genes involved in various cellular processes nih.govnih.gov. When investigating changes in gene expression profiles (e.g., via RNA-seq or qPCR) induced by BPTF modulation, this compound is used as a critical control. Cells treated with NVS-BPTF-1 are expected to show significant alterations in the expression of BPTF target genes, such as c-MYC, which is often overexpressed in cancers and regulated by BPTF. Conversely, cells treated with this compound should exhibit no significant changes in these gene expression profiles, or changes that are statistically indistinguishable from vehicle-treated controls. This differential analysis confirms that the observed transcriptional changes are specific to BPTF inhibition by NVS-BPTF-1 and not due to general cellular stress or off-target effects.
BPTF plays a role in cell proliferation and differentiation, and its aberrant expression is linked to various diseases, including cancer nih.gov. When studying the impact of BPTF modulation on cellular processes like proliferation, viability, or cell cycle progression, this compound is crucial. For example, if NVS-BPTF-1 inhibits cancer cell proliferation or induces cell cycle arrest, treatment with this compound should not elicit these effects. In HEK293 cells, NVS-BPTF-1 exhibits an on-target IC50 of 16 nM in a nanoBRET assay, indicating cellular activity, whereas this compound shows no such activity. This distinction helps to confirm that any observed changes in proliferation or cell cycle are specific consequences of BPTF inhibition.
Table 3: Comparative Cellular Activity against BPTF
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| NVS-BPTF-1 | HEK293 | nanoBRET | 16 nM | |
| This compound | HEK293 | nanoBRET | No activity |
As a component of the NURF complex, BPTF is directly involved in chromatin remodeling, facilitating nucleosome sliding and altering DNA accessibility for transcription nih.gov. Techniques like ATAC-seq (Assay for Transposase-Accessible Chromatin using sequencing) or ChIP-seq (Chromatin Immunoprecipitation sequencing) are used to assess changes in chromatin accessibility or the occupancy of BPTF at specific genomic loci. In such experiments, this compound serves as a control to ensure that any observed alterations in chromatin structure or BPTF binding patterns (e.g., reduced BPTF binding to target promoters like ANP in cardiac hypertrophy models upon NVS-BPTF-1 treatment) are directly due to the specific action of NVS-BPTF-1 on BPTF, rather than non-specific cellular responses to the compound. The use of this compound is fundamental to establishing the causal link between BPTF modulation and changes in chromatin dynamics.
Contribution to In Vivo Preclinical Models for Mechanistic Deconvolution
This compound's contribution to in vivo preclinical models for mechanistic deconvolution is primarily indirect, by providing a crucial control for its active analog, NVS-BPTF-1. However, it is important to note the inherent limitations of NVS-BPTF-1 for in vivo applications.
Validation of BPTF-Mediated Effects in Organismal Contexts (e.g., mouse models)
Direct validation of BPTF-mediated effects in organismal contexts using this compound is not a primary application, largely due to the pharmacokinetic limitations of its related active probe. NVS-BPTF-1, the potent chemical probe for BPTF, is reported to possess inadequate ADME (absorption, distribution, metabolism, and excretion) properties for in vivo work proteinatlas.org. Consequently, this compound, as its structurally very similar negative control, would similarly not be employed for direct in vivo validation of BPTF-mediated biological processes.
Instead, this compound's value in the context of in vivo studies is conceptual. By demonstrating the lack of activity of a compound that shares the core chemical scaffold of NVS-BPTF-1 but lacks its specific BPTF-binding efficacy, this compound indirectly reinforces the specificity of any observed effects when NVS-BPTF-1 is utilized in cellular or ex vivo models. This distinction is vital for attributing phenotypes to specific BPTF inhibition rather than off-target effects of the chemical structure itself. The development of other BPTF probes with improved pharmacokinetic profiles, suitable for in vivo studies, would then allow their respective negative controls to play a more direct role in validating target-specific effects in organismal systems promega.deorigene.cn.
Establishing Target-Specific Phenotypes in Complex Biological Systems
In complex biological systems, particularly in vitro cellular assays, this compound plays a direct and indispensable role in establishing target-specific phenotypes. Its primary function as a negative control is to rule out non-specific effects that might arise from the chemical scaffold of NVS-BPTF-1.
Research findings demonstrate that while NVS-BPTF-1 exhibits potent on-target in vitro binding affinity of 71 nM with BPTF, this compound shows a significantly weaker binding affinity of 1.67 µM with BPTF proteinatlas.org. More critically, in cellular assays using HEK293 cells, NVS-BPTF-1 displays an on-target IC50 of 16 nM (nanoBRET), whereas this compound demonstrates no detectable cellular activity proteinatlas.org. This stark contrast in activity between NVS-BPTF-1 and this compound is crucial for experimental design and interpretation. When NVS-BPTF-1 induces a phenotypic change in a cellular system, the absence of the same phenotype with this compound, at comparable concentrations, provides strong evidence that the observed effect is indeed mediated by specific BPTF inhibition and not by general compound toxicity or off-target interactions.
Furthermore, this compound has been profiled against various off-target panels, showing no binding to a wide range of GPCRs, nuclear receptors, transporters, and other enzymes at concentrations up to 10 µM proteinatlas.org. This broad lack of off-target activity, in conjunction with its structural similarity to NVS-BPTF-1, enhances confidence in the BPTF-specificity of NVS-BPTF-1's effects. However, it is also noted that for NVS-BPTF-1, a subtle chemical modification in this compound (a one-bond shift in the 2-cyclopropyl-pyrazole group) can sometimes preserve binding to certain off-targets, highlighting the complexity of control compound design and the need for thorough profiling genecards.org.
Table 1: Comparative Binding and Cellular Activity of this compound and NVS-BPTF-1
| Compound | BPTF Binding Affinity (Kd) | Cellular Activity (HEK293, nanoBRET IC50) | Off-target Binding (IC50 < 10µM) |
| NVS-BPTF-1 | 71 nM proteinatlas.org | 16 nM proteinatlas.org | Minimal (profiled) proteinatlas.org |
| This compound | 1.67 µM proteinatlas.org | No activity proteinatlas.org | None observed (profiled) proteinatlas.org |
Role in Computational and Structural Biology for Target Engagement Validation
This compound plays a significant role in computational and structural biology by serving as a critical reference point for validating target engagement and guiding the design of improved chemical probes.
Informing Ligand-Target Docking and Molecular Dynamics Simulations
In computational biology, this compound's known lack of potent BPTF binding, despite its structural resemblance to the active probe NVS-BPTF-1, provides invaluable data for informing and validating in silico models. When performing ligand-target docking studies or molecular dynamics simulations of NVS-BPTF-1 with the BPTF bromodomain, the behavior of this compound can be used as a negative control for the computational models. If a docking algorithm or simulation predicts strong binding for this compound, it indicates a potential flaw in the model's parameters or scoring functions.
The difference in binding affinities (71 nM for NVS-BPTF-1 versus 1.67 µM for this compound) proteinatlas.org provides quantitative data that computational models should ideally replicate. This allows researchers to refine their algorithms to accurately distinguish between active and inactive compounds, thereby improving the predictive power of these in silico tools for BPTF bromodomain interactions. This is particularly relevant as molecular dynamics simulations are increasingly utilized to investigate the dynamic interactions of BPTF with its biological targets, such as nucleosomes uniprot.org.
Guiding Rational Design of Next-Generation Chemical Probes
The comparative analysis of NVS-BPTF-1 and this compound is fundamental to the rational design of next-generation chemical probes targeting BPTF. The subtle chemical differences between these two compounds that lead to a dramatic loss of BPTF binding affinity and cellular activity in this compound provide crucial insights into the key structural determinants required for effective target engagement within the BPTF bromodomain binding pocket genecards.org.
By understanding which specific chemical moieties or conformational features, when altered in this compound, abolish BPTF binding, medicinal chemists can deduce the essential pharmacophoric elements of BPTF inhibitors. This structure-activity relationship (SAR) information is invaluable for:
Identifying critical interaction points: Pinpointing amino acid residues within the BPTF bromodomain that are essential for high-affinity binding.
Optimizing selectivity: Designing compounds that maintain potent BPTF binding while minimizing off-target interactions, as this compound's off-target profile can highlight scaffold-related non-specific binding proteinatlas.orggenecards.org.
Improving pharmacokinetic properties: Guiding the design of new chemical probes with enhanced potency, selectivity, and crucially, improved ADME properties suitable for in vivo applications, addressing the limitations observed with NVS-BPTF-1 proteinatlas.orgpromega.deorigene.cn.
In essence, this compound serves as a negative blueprint, illustrating what not to include or how not to modify a compound to maintain BPTF activity. This knowledge accelerates the iterative process of rational drug design, leading to the development of more effective and specific chemical tools for dissecting BPTF biology and potentially, future therapeutic agents.
Advancing Mechanistic Understanding Through the Application of Nvs Bptf C
Dissecting the Role of BPTF Bromodomain Activity in Chromatin Dynamics and Nucleosome Sliding
BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF), an ATP-dependent chromatin-remodeling complex essential for regulating DNA accessibility. thesgc.orgnih.gov The BPTF protein anchors the NURF complex to chromatin through its specialized domains: the PHD finger binds to trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3), and the bromodomain recognizes acetylated histone tails, particularly acetylated H3 and H4. thesgc.orgnih.gov This dual-recognition mechanism is critical for the targeted recruitment of the NURF complex to specific genomic locations, where it then utilizes the energy from ATP hydrolysis to reposition or "slide" nucleosomes along the DNA. nih.gov
This nucleosome sliding activity is fundamental to chromatin dynamics, as it alters the accessibility of DNA to the transcriptional machinery. nih.gov By exposing or concealing promoter and enhancer regions, the BPTF-containing NURF complex plays a direct role in gene activation and silencing.
Table 1: Comparative Activity of NVS-BPTF-1 and NVS-BPTF-C
| Compound | BPTF Binding Affinity (in vitro) | Cellular Activity (HEK293 nanoBRET) |
|---|---|---|
| NVS-BPTF-1 | 71 nM (KD) | 16 nM (IC50) |
| This compound | 1.67 µM | No activity detected |
Data sourced from the Structural Genomics Consortium. thesgc.org
Elucidating BPTF's Contributions to Specific Transcriptional Regulation Pathways (e.g., c-Myc, MAPK signaling)
The function of BPTF extends to the regulation of key oncogenic signaling pathways, including those driven by the transcription factor c-Myc and the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govnih.gov The use of specific inhibitors and their inactive controls has been crucial in dissecting the precise role of the BPTF bromodomain in these complex networks.
c-Myc Pathway: The transcription factor c-Myc is a master regulator of cell proliferation and is frequently deregulated in human cancers. nih.gov Research has revealed a critical partnership between BPTF and c-Myc. nih.govtandfonline.com BPTF is required for the efficient recruitment of c-Myc to its target gene promoters and for maintaining chromatin accessibility at these sites. nih.govnih.gov Silencing BPTF impairs the activation of the c-Myc transcriptional program, leading to reduced cell proliferation. nih.govresearchgate.net By using NVS-BPTF-1 to inhibit the BPTF bromodomain, researchers can study the direct consequences on c-Myc function. The parallel use of this compound ensures that any observed decrease in c-Myc-DNA occupancy or target gene expression is a direct result of disrupting the BPTF-chromatin interaction, rather than an unrelated pharmacological effect. nih.govnih.gov
MAPK Signaling: In certain cancers, such as melanoma and T-cell lymphoma, BPTF has been shown to influence the MAPK signaling pathway, which is crucial for cell growth and survival. nih.govnih.gov In melanoma, the expression of BPTF is driven by the microphthalmia-associated transcription factor (MITF). The MITF-BPTF axis then impacts MAPK signaling to regulate genes involved in the cell cycle. nih.gov In T-cell lymphoma, BPTF has been found to be coexpressed with Raf1, a key component of the MAPK pathway, and promotes its activation. nih.govingentaconnect.comspandidos-publications.com Pharmacological inhibition of the BPTF bromodomain with a potent probe like NVS-BPTF-1 allows for the investigation of this link. This compound provides the necessary experimental control to confirm that the resulting effects on MAPK pathway activity are specifically due to targeting the BPTF bromodomain.
Investigating BPTF-Mediated Cellular Processes (e.g., cell differentiation, immune homeostasis) Through Specific Inhibition
BPTF's role as a fundamental chromatin remodeler means it is integral to various essential cellular processes that involve large-scale changes in gene expression, such as cell differentiation and the maintenance of immune system balance.
Cell Differentiation: Studies have implicated BPTF in controlling the differentiation of embryonic stem cells and melanocyte stem cells. thesgc.orgnih.gov Its ability to modulate chromatin accessibility allows it to regulate the precise transcriptional programs that guide a cell's developmental fate. researchgate.net The loss of BPTF function can lead to aberrant differentiation, highlighting its importance in normal development. nih.gov The specific role of the bromodomain in this process can be finely dissected using chemical probes. Inhibiting the bromodomain with NVS-BPTF-1 and observing the consequences on differentiation, while using this compound to control for off-target effects, provides clear evidence of the bromodomain's specific contribution.
Immune Homeostasis: BPTF is essential for the proper development and function of T-cells, which are critical components of the adaptive immune system. nih.govnih.govresearchgate.net It plays a vital role in thymocyte maturation and is necessary for the homeostasis and function of mature T-cells, including regulatory T (Treg) cells. nih.govnih.govresearchgate.netdntb.gov.uaduke.edu Deletion of BPTF in Treg cells leads to systemic autoimmune disease in mouse models, demonstrating its critical function in maintaining self-tolerance and immune balance. nih.govnih.gov The application of NVS-BPTF-1 and this compound allows researchers to specifically probe the importance of the BPTF bromodomain in the transcriptional programs that govern T-cell identity and function. nih.govzenithepigenetics.com
Understanding BPTF's Interplay with Other Epigenetic Factors and Signaling Networks
The function of BPTF is not carried out in isolation but through a complex network of interactions with other epigenetic regulators and signaling molecules. nih.govucl.ac.ukoup.com As the core scaffolding unit of the NURF complex, BPTF integrates signals from histone modifications to direct chromatin remodeling activity. string-db.org
Its PHD finger and bromodomain act as "readers" of the histone code, translating specific marks (H3K4me3 and histone acetylation, respectively) into a functional outcome—nucleosome sliding. nih.gov This positions BPTF as a key node linking the state of the epigenome to the regulation of gene expression. Furthermore, BPTF physically and functionally interacts with key transcription factors like c-Myc and MITF, directly connecting the chromatin remodeling machinery to specific gene regulatory networks. nih.govbiorxiv.org
The use of this compound as a negative control is paramount in studies aimed at mapping these interactions. When investigating the downstream effects of inhibiting BPTF's bromodomain with NVS-BPTF-1, any changes in the activity of other epigenetic enzymes or signaling pathways can be confidently attributed to BPTF inhibition only if this compound fails to produce the same effects. This rigorous approach is essential for accurately placing BPTF within the broader landscape of cellular regulation and understanding how signaling pathways and the epigenetic machinery cooperate to control cell fate and function. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| NVS-BPTF-1 |
| Raf1 |
| c-Myc |
Future Perspectives and Methodological Considerations for Chemical Control Compounds in Epigenetics
Implications for Enhancing Robustness and Reproducibility in Epigenetic Chemical Biology Research
NVS-BPTF-C exhibits a significantly reduced binding affinity to BPTF compared to its active counterpart, NVS-BPTF-1. While NVS-BPTF-1 shows an in vitro binding affinity of 71 nM with BPTF, this compound demonstrates a binding affinity of 1.67 µM. thesgc.org Furthermore, in cellular assays, this compound shows no activity in HEK293 cells in a nanoBRET assay, in contrast to NVS-BPTF-1 which has an on-target IC50 of 16 nM. thesgc.org This stark difference in activity, despite structural similarity, underscores its utility as a negative control.
The use of such controls helps to mitigate the risk of misinterpreting results arising from compound cytotoxicity, aggregation, or off-target engagement. Without a proper negative control, it becomes challenging to ascertain whether a phenotypic change is truly mediated by the intended epigenetic target or by other unforeseen mechanisms.
Strategies for Advancing the Design and Validation of Control Molecules for Epigenetic Targets
Advancing the design and validation of control molecules for epigenetic targets requires a multifaceted approach. This compound exemplifies a "matched pair" strategy, where the control is chemically very similar to the active probe. This approach minimizes the chemical differences that could lead to disparate off-target profiles.
However, it is crucial to thoroughly profile both the active probe and its negative control against a broad panel of targets to identify potential off-target effects. For instance, this compound was tested against the NIBR principal panel, showing no binding to 14 GPCRs, 3 nuclear receptors, 3 transporters, and 5 other enzymes with an IC50 less than 10 µM. thesgc.org Similarly, against the NIBR kinase panel, this compound showed no binding against 59 kinases with an IC50 less than 30 µM. thesgc.org
Despite these extensive selectivity profiles, it has been noted that even structurally very similar negative controls might not perfectly mirror the off-target profile of their active probes. For example, while this compound is a negative control for NVS-BPTF-1, binding was preserved to four known off-targets, highlighting a potential caveat in relying solely on structural similarity for off-target control. medkoo.com This emphasizes the need for comprehensive biochemical and cellular profiling of both probe and control.
Table 1: In Vitro Activity Profile of this compound vs. NVS-BPTF-1
| Compound | Target | Assay Type | Binding Affinity (Kd/IC50) | Cellular Activity (nanoBRET IC50) | Selectivity Panel (IC50 < 10 µM) | Kinase Panel (IC50 < 30 µM) |
| NVS-BPTF-1 | BPTF | in vitro | 71 nM thesgc.org | 16 nM (HEK293 cells) thesgc.org | 12 GPCRs, 3 NRs, 3 Transporters, 7 Enzymes (no binding) thesgc.org | 48 Kinases (no binding) thesgc.org |
| This compound | BPTF | in vitro | 1.67 µM thesgc.org | No activity (HEK293 cells) thesgc.org | 14 GPCRs, 3 NRs, 3 Transporters, 5 Enzymes (no binding) thesgc.org | 59 Kinases (no binding) thesgc.org |
Note: NR = Nuclear Receptor
Enabling New Research Avenues in BPTF and Chromatin Biology Through Rigorous Experimental Design
The availability and judicious use of control compounds like this compound enable researchers to confidently explore the intricate roles of BPTF in chromatin biology. By providing a reliable baseline for comparison, these controls allow for the precise attribution of observed epigenetic changes or biological phenotypes to the specific modulation of BPTF activity. This rigor is essential for:
Deciphering BPTF's precise molecular mechanisms: Understanding how BPTF interacts with nucleosomes and influences chromatin architecture. axonmedchem.com
Investigating its role in disease pathogenesis: Confirming that BPTF inhibition or modulation is indeed responsible for observed anti-cancer effects, for instance, in melanoma or non-small-cell lung cancer. thesgc.orgeubopen.org
Developing novel therapeutic strategies: Ensuring that any potential drug candidates targeting BPTF are acting through the intended mechanism.
The careful design of experiments incorporating this compound ensures that any new research avenues opened are built on a solid foundation of validated findings, minimizing false positives and accelerating the pace of discovery.
Broader Impact on the Development of Chemical Tools for Epigenetic Studies
The experience with this compound and other control compounds has a broader impact on the development of chemical tools across the entire field of epigenetic studies. It reinforces the critical importance of:
Transparent reporting of control compound data: Detailed characterization of negative controls, including their synthesis, purity, and comprehensive biological profiling, should be standard practice.
Community-driven initiatives: Organizations like the Structural Genomics Consortium (SGC), which developed NVS-BPTF-1 and its control this compound, play a vital role in providing well-validated chemical probes and controls to the wider scientific community, often with open-access policies. thesgc.orga2bchem.com
Continuous improvement in probe design: The lessons learned from the subtle differences in off-target profiles between probes and their controls, as observed with this compound, inform the design of future chemical tools, leading to more selective and robust compounds.
Ultimately, the thoughtful integration of control compounds such as this compound into experimental design elevates the quality of epigenetic research, fostering greater confidence in reported findings and accelerating the translation of basic scientific discoveries into therapeutic applications.
Q & A
Basic Research Questions
Q. How to conduct a comprehensive literature review for NVS-BPTF-C research?
- Method : Use academic databases (e.g., PubMed, SciFinder, Web of Science) with keywords like "this compound mechanism," "in vitro/in vivo studies," and "structural analogs." Prioritize primary sources from high-impact journals and assess author credibility (e.g., expertise, institutional affiliation). Track citation networks to identify foundational studies and recent advances .
Q. What experimental design principles are critical for this compound studies?
- Method : Define clear objectives (e.g., target validation, dose-response analysis) and incorporate controls (positive/negative, vehicle controls). Calculate sample sizes using power analysis to ensure statistical validity. Document protocols rigorously, including reagent sources, instrument calibration, and environmental conditions, to enable replication .
Q. How to validate the purity and identity of this compound in synthetic workflows?
- Method : Use orthogonal techniques such as HPLC (for purity), NMR (structural confirmation), and mass spectrometry. Cross-reference spectral data with published literature or established databases. For novel derivatives, provide full characterization details (e.g., elemental analysis, crystallography) .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Method : Reanalyze raw data using robust statistical methods (e.g., Bayesian inference, meta-analysis) to account for variability. Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Validate findings with orthogonal assays (e.g., CRISPR knockouts, animal models) to isolate confounding factors .
Q. What strategies optimize in vitro assay conditions for this compound?
- Method : Systematically vary parameters (e.g., pH, temperature, incubation time) using design-of-experiment (DoE) frameworks. Validate results with secondary assays (e.g., fluorescence polarization, thermal shift assays). Reference optimization protocols from structurally similar compounds .
Q. How to integrate multi-omics data to elucidate this compound’s mechanism of action?
- Method : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics tools (e.g., pathway enrichment analysis, network modeling). Cross-validate findings with functional assays (e.g., ChIP-seq for chromatin interaction studies). Use version-controlled repositories (e.g., GitHub) to share code and raw data .
Q. What ethical considerations apply to preclinical studies involving this compound?
- Method : Adhere to institutional review board (IRB) guidelines for animal welfare and data integrity. Disclose potential conflicts of interest in publications. For human-derived samples, ensure informed consent and anonymization protocols .
Methodological Best Practices
- Data Presentation : Use tables to summarize key findings (e.g., IC50 values, kinetic parameters) with error margins and statistical tests. Label figures with high-resolution graphics and detailed captions .
- Reproducibility : Archive protocols, raw data, and analysis scripts in public repositories (e.g., Zenodo, Figshare). Include step-by-step workflows for critical assays .
- Critical Literature Evaluation : Scrutinize studies for methodological rigor (e.g., sample size justification, blinding) and conflicts of interest. Prioritize peer-reviewed articles from journals with stringent review processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
